![molecular formula C11H12ClNO2 B2734720 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one CAS No. 883279-89-8](/img/structure/B2734720.png)
5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one
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Overview
Description
Benzoxazoles are a class of compounds that contain a benzene-fused oxazole ring. The oxazole ring is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . Benzoxazoles are found in various natural products and are used in drug and agrochemical discovery programs, as well as for a variety of other purposes .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from 2-(benzo[d]oxazol-2-yl) aniline . The compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazoles consists of a benzene ring fused to an oxazole ring. The oxazole ring is a five-membered ring with two heteroatoms, one oxygen and one nitrogen .Chemical Reactions Analysis
Benzoxazoles can undergo a variety of chemical reactions. For example, they can be synthesized via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazoles can vary depending on the specific compound. In general, they are known to have a high boiling point and a moderate log octanol-water partition coefficient .Scientific Research Applications
Antioxidant Activity
5-Chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives have been found to display a wide range of pharmacological properties, including antioxidant activity . Antioxidants are considered as potential drugs because of their ability to delay or prevent cellular oxidation in diseases. The antioxidant capacity of these compounds was determined by the 2,2-diphenyl-2-picrylhydrazyl hydrate (DPPH) and 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals scavenging assays .
Antitumor Activity
Some 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which are structurally similar to 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one, have been synthesized as antitumor agents . These compounds exhibited moderate to high inhibitory activities against HepG2, SK-OV-3, NCI-H460 and BEL-7404 tumor cell lines .
Neurodegenerative Diseases
The damages by free radicals are involved in the pathogenicity of numerous disorders such as Alzheimer’s and other neuro-degenerative diseases . As 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives have antioxidant properties, they could potentially be used in the treatment of these diseases .
Cardiovascular Diseases
Free radicals can cause damage to essential biomolecules (lipids, proteins, enzymes, DNA, etc.) in cells and tissues. The damages by free radicals are involved in the pathogenicity of numerous disorders such as cardiovascular diseases . Therefore, the antioxidant properties of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives could potentially be beneficial in the treatment of these diseases .
Autoimmune Diseases
The damages by free radicals are involved in the pathogenicity of numerous disorders such as autoimmune diseases . Therefore, the antioxidant properties of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives could potentially be beneficial in the treatment of these diseases .
Diabetes
The damages by free radicals are involved in the pathogenicity of numerous disorders such as diabetes . Therefore, the antioxidant properties of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one derivatives could potentially be beneficial in the treatment of this disease .
Future Directions
properties
IUPAC Name |
5-chloro-3-(2-methylpropyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(2)6-13-9-5-8(12)3-4-10(9)15-11(13)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXCKEIADDDMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one |
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